Iron carbonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

26273-46-1 |

|---|---|

Molecular Formula |

C3Fe2O9 |

Molecular Weight |

291.72 g/mol |

IUPAC Name |

iron(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Fe/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

YPJCVYYCWSFGRM-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

Iron(II) Carbonate: A Comprehensive Technical Overview

Chemical Formula: FeCO₃

This guide provides an in-depth analysis of iron(II) carbonate (FeCO₃), also known as ferrous carbonate.[][2] It is a compound of significant interest in various scientific and industrial fields, from geochemistry to pharmaceuticals. This document outlines its fundamental properties, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

Iron(II) carbonate is an inorganic compound that occurs naturally as the mineral siderite.[][2] It is a white, crystalline solid, though it can appear greenish due to impurities.[3][4] The compound is poorly soluble in water but will dissolve in acidic solutions.[3][5] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molar Mass | 115.854 g/mol | [2] |

| Density | 3.9 g/cm³ | [2][6] |

| Solubility in Water | 0.0067 g/L | [2] |

| Solubility Product (Ksp) | 3.13 x 10⁻¹¹ | [2] |

| Decomposition Temperature | ~500-600 °C | [2] |

| Crystal Structure | Trigonal | [2] |

Experimental Protocols: Synthesis of Iron(II) Carbonate

The laboratory synthesis of iron(II) carbonate typically involves the reaction of an iron(II) salt with a carbonate salt in an oxygen-free environment to prevent the oxidation of iron(II) to iron(III).

Objective:

To synthesize iron(II) carbonate via precipitation reaction.

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[][7]

-

Deoxygenated Milli-Q water

-

Glovebox with an inert atmosphere (e.g., N₂/H₂ mixture)[]

-

Titanium piston cylinder

-

Vacuum pump

-

Oven

-

Beakers, filtration apparatus, and other standard laboratory glassware

Procedure:

-

Preparation of Reactant Solutions:

-

Inside the glovebox, prepare a solution of iron(II) chloride tetrahydrate by dissolving it in deoxygenated Milli-Q water.

-

In a separate beaker, prepare a solution of sodium carbonate or sodium bicarbonate in deoxygenated Milli-Q water. A common molar ratio of Fe to CO₂ is 1:4.[]

-

-

Reaction:

-

Introduce both solutions into a titanium piston cylinder that has been previously evacuated using a vacuum pump.[]

-

Seal the cylinder and remove it from the glovebox.

-

-

Precipitation:

-

The reaction to form iron(II) carbonate precipitate will proceed: FeCl₂ + Na₂CO₃ → FeCO₃(s) + 2NaCl[2]

-

To ensure complete reaction, the sealed cylinder can be placed in an oven at a controlled temperature.[]

-

-

Isolation and Purification:

-

After the reaction is complete, allow the cylinder to cool to room temperature.[]

-

Return the cylinder to the glovebox.

-

Carefully decant the supernatant liquid.

-

Wash the iron(II) carbonate precipitate multiple times with deoxygenated Milli-Q water to remove any soluble impurities.[]

-

-

Drying:

-

Leave the purified precipitate to dry in the glovebox for 2-3 days.[]

-

Characterization:

The resulting white to greenish powder can be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm its crystalline structure.[]

Diagrams and Workflows

The synthesis of iron(II) carbonate can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis of Iron(II) Carbonate.

Applications in Research and Drug Development

Iron(II) carbonate has several applications in scientific research and is of interest to the pharmaceutical industry.

-

Iron Supplementation: Ferrous carbonate has been utilized as an iron supplement to treat iron-deficiency anemia.[2] However, its bioavailability can be low in some species.[2] The study of iron compounds like FeCO₃ is crucial for developing more effective iron delivery systems in pharmaceuticals.

-

Precursor for Iron Compounds: It serves as a precursor in the synthesis of other iron compounds.[] For instance, its reaction with acids can produce iron(II) salts like iron(II) chloride or iron(II) sulfate, which are important reagents in various chemical syntheses.[]

-

Corrosion Studies: In the oil and gas industry, iron(II) carbonate is studied extensively as it can form a protective layer on steel surfaces in carbon dioxide-rich environments, inhibiting corrosion.[] Understanding its formation kinetics is vital for developing corrosion management strategies.

-

Geochemical and Environmental Research: As a naturally occurring mineral, siderite (FeCO₃) is a subject of study in geochemistry to understand iron cycling and the formation of mineral deposits.[] It also plays a role in the mobility of heavy metals in soil and water systems.[3]

While direct applications of iron(II) carbonate in complex drug formulations are not widespread, the chemistry of iron and its compounds is central to the development of iron-based therapeutics for anemia and other conditions related to iron metabolism. Research into iron complexes, including those derived from simple salts, is an active area in medicinal inorganic chemistry.

References

- 2. Iron(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. iron(II) carbonate [chemister.ru]

- 5. uses and applications of iron carbonate FeCO3 iron(II) carbonate physical properties chemical reactions chemical properties [docbrown.info]

- 6. grokipedia.com [grokipedia.com]

- 7. inorganic chemistry - How to prepare iron(II) carbonate from iron(III) chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]

properties of siderite mineral

An In-depth Technical Guide on the Properties of Siderite

Introduction

Siderite (FeCO₃) is a carbonate mineral belonging to the calcite group, named from the Greek word "σίδηρος" (sídēros), meaning "iron".[1][2] It is a valuable iron ore, containing approximately 48% iron by weight, and is notable for its general lack of sulfur and phosphorus contaminants.[1][2] This mineral is found in a variety of geological settings, including sedimentary deposits, hydrothermal veins, and metamorphic rocks.[3][4] Beyond its economic importance as an iron source, siderite provides crucial insights into geochemical processes and paleoenvironmental conditions.[2] This guide presents a comprehensive overview of the core chemical, physical, crystallographic, and optical properties of siderite, supplemented with detailed experimental protocols and data visualizations for researchers, scientists, and drug development professionals.

Chemical and Crystallographic Properties

Siderite is an iron(II) carbonate with the chemical formula FeCO₃.[1] It belongs to the trigonal crystal system and the hexagonal scalenohedral crystal class.[1] Its structure is analogous to calcite, with alternating layers of Fe²⁺ cations and planar carbonate (CO₃²⁻) groups.[2]

Siderite forms continuous isomorphous series with other carbonate minerals by substituting the divalent iron cation.[2] Common substitutions include manganese (forming a series with rhodochrosite, MnCO₃), magnesium (with magnesite, MgCO₃), and zinc (with smithsonite, ZnCO₃).[1][2] Natural siderite often contains varying amounts of these elements.

Chemical Reactions and Thermal Properties

Siderite is stable under reducing conditions but readily oxidizes in the presence of air and water to form hydrated iron oxides like goethite.[2] It effervesces in hot hydrochloric acid, a reaction that distinguishes it from iron oxides.[2][3]

Key chemical reactions include:

-

Reaction with Acid: FeCO₃ + 2HCl → FeCl₂ + H₂O + CO₂↑[2]

-

Thermal Decomposition: At approximately 400°C, siderite decomposes into iron(II) oxide and carbon dioxide: FeCO₃ → FeO + CO₂↑.[2]

The mineral is antiferromagnetic below its Néel temperature of 37 K (−236 °C).[1]

Table 1: Crystallographic and Chemical Data for Siderite

| Property | Value | Citations |

| Chemical Formula | FeCO₃ | [1][2][5] |

| Composition (Ideal) | FeO: 62.01%, CO₂: 37.99% | [3][6] |

| Crystal System | Trigonal | [1][3][5] |

| Crystal Class | Hexagonal scalenohedral (3 2/m) | [1] |

| Space Group | R3c | [1][2][6] |

| Unit Cell Parameters | a = 4.6916 Å, c = 15.3796 Å | [1][6] |

| Z (Formula units/cell) | 6 | [1][6] |

| Solid Solution Series | Forms series with Rhodochrosite (MnCO₃), Magnesite (MgCO₃), and Smithsonite (ZnCO₃) | [1][2][7] |

Physical Properties

Siderite's physical characteristics are essential for its identification and have implications for its industrial processing. The mineral is relatively soft and brittle.[5][6]

Table 2: Physical Properties of Siderite

| Property | Value | Citations |

| Mohs Hardness | 3.5 – 4.5 | [1][3][5][8] |

| Specific Gravity | 3.83 – 3.96 | [1][7][5] |

| Cleavage | Perfect on {1011} (rhombohedral) | [1][3][5][8] |

| Fracture | Uneven to conchoidal | [1][3][6] |

| Tenacity | Brittle | [1][6] |

| Luster | Vitreous, pearly, silky, or dull | [1][5][9] |

| Streak | White | [1][3][9] |

| Crystal Habit | Rhombohedral (often with curved faces), tabular, massive, granular, oolitic, botryoidal | [1][3][5][8] |

Optical Properties

The optical properties of siderite are highly distinctive, particularly its strong birefringence. The color of siderite can vary significantly, ranging from pale yellow and brown to greenish-gray and even black, often due to the presence of manganese.[1][3][8]

Table 3: Optical Properties of Siderite

| Property | Value | Citations |

| Color | Yellowish-brown, greyish-brown, green, red, black, rarely colorless | [1][5][8] |

| Diaphaneity | Transparent to opaque | [3][5] |

| Optical Class | Uniaxial (-) | [1][5][10] |

| Refractive Indices | nω = 1.875, nε = 1.633 | [1][5][11] |

| Birefringence | δ = 0.240 – 0.242 | [1][5] |

| Dispersion | Strong | [1] |

| Luminescence | Generally inert under UV light | [5] |

Experimental Protocols

The characterization of siderite involves a suite of analytical techniques to determine its structural, chemical, and physical properties.

X-Ray Diffraction (XRD)

X-ray diffraction is the primary method for determining the crystal structure and unit cell dimensions of siderite.

-

Objective: To identify the mineral and determine its crystal lattice parameters.

-

Methodology: A powdered sample of siderite is prepared to ensure random orientation of the crystallites. The sample is mounted in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Cu Kα). As the sample is rotated, the detector records the intensity of diffracted X-rays at various angles (2θ). The resulting diffraction pattern, with its characteristic peaks at specific 2θ values, serves as a fingerprint for siderite.[12][13] The precise peak positions are used to calculate the unit cell parameters via Bragg's Law. For high-pressure studies, single crystals are loaded into a diamond-anvil cell for analysis.[12]

Optical Microscopy

Optical microscopy is used to study the mineral's optical properties, texture, and associations with other minerals.

-

Objective: To identify siderite based on its optical characteristics and observe its textural relationships in rock samples.

-

Methodology: A thin section of a rock containing siderite is prepared by grinding a slice of the rock to a standard thickness of 30μm and mounting it on a glass slide.[14] The section is then observed using a petrographic microscope.

-

Plane-Polarized Light (PPL): The mineral's color and habit are observed. Siderite may appear colorless to pale yellow-brown in transmitted light.[8][15]

-

Crossed-Polarized Light (XPL): The analyzer is inserted, and the mineral's birefringence is observed. Due to its very high birefringence, siderite displays high-order interference colors.[5] This property also causes a strong "doubling" effect of inclusions or facet edges when viewed through the microscope.[5]

-

Spectroscopic Analysis

Various spectroscopic techniques are employed to probe the chemical composition and electronic structure of siderite.

-

Objective: To investigate the vibrational modes of the carbonate group, the electronic state of the iron ions, and compositional variations.

-

Methodology:

-

Raman Spectroscopy: A laser is focused on the sample, and the inelastically scattered light is collected. The resulting spectrum shows peaks corresponding to the vibrational modes of the Fe-O octahedra and the internal vibrations of the CO₃²⁻ group.[16][17][18] This technique is particularly sensitive to changes in structure under high pressure, such as the spin transition of iron.[16]

-

Optical Absorption Spectroscopy: Light is passed through a thin, polished crystal of siderite, and the absorbance is measured across a range of wavelengths (UV-Visible-Near IR).[19] The resulting spectrum reveals absorption bands related to electronic transitions within the Fe²⁺ ion, providing information on its crystal field environment.[19][20]

-

Mössbauer Spectroscopy: This nuclear resonance technique is highly sensitive to the local electronic and magnetic environment of iron atoms. It is used to study the oxidation state and spin state of iron in siderite, especially during pressure-induced spin crossover transitions.[17][18]

-

Visualizations

Logical Relationships of Siderite Properties

The fundamental composition and crystal structure of siderite dictate its macroscopic physical and chemical properties.

Caption: Logical flow from core composition and structure to derived properties of siderite.

Experimental Workflow for Siderite Characterization

A typical workflow for the comprehensive analysis of a potential siderite sample involves multiple integrated techniques.

References

- 1. Siderite - Wikipedia [en.wikipedia.org]

- 2. gktoday.in [gktoday.in]

- 3. Siderite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained [mineralexpert.org]

- 4. Siderite – WGNHS – UW–Madison [home.wgnhs.wisc.edu]

- 5. geo.libretexts.org [geo.libretexts.org]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. Siderite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 8. mindat.org [mindat.org]

- 9. corrosionpedia.com [corrosionpedia.com]

- 10. Siderite Mineral Data [webmineral.com]

- 11. gemologyproject.com [gemologyproject.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. azomining.com [azomining.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 18. High-pressure spectroscopic study of siderite (FeCO3) wit... [degruyterbrill.com]

- 19. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Space Group of Iron(II) Carbonate (Siderite)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of iron(II) carbonate (FeCO₃), a mineral commonly known as siderite. This document details the crystallographic parameters, experimental methodologies for its characterization, and a summary of key quantitative data.

Introduction

Iron(II) carbonate, or siderite, is a member of the calcite group of minerals, which are characterized by a trigonal crystal system. Its structure is of significant interest in various scientific fields, including geology, materials science, and geochemistry. Understanding the precise atomic arrangement of siderite is crucial for predicting its physical and chemical properties, such as its behavior under high pressure and temperature, its potential as a carbon sequestration agent, and its role in biogeochemical cycles.

Crystal Structure and Space Group

Siderite crystallizes in the trigonal crystal system, belonging to the rhombohedral lattice system.[1] The designated space group is R-3c , with the Hermann-Mauguin symbol (3 2/m) and space group number 167 .[2][3] This space group imposes specific symmetry operations on the arrangement of atoms within the unit cell.

The crystal structure of siderite is isostructural with calcite (CaCO₃).[2] It consists of alternating layers of Fe²⁺ cations and planar (CO₃)²⁻ anionic groups stacked along the c-axis. Each iron atom is octahedrally coordinated to six oxygen atoms from six different carbonate groups, forming FeO₆ octahedra. The carbonate groups are triangular and planar, with the carbon atom at the center and three oxygen atoms at the vertices.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for iron(II) carbonate (siderite) at ambient conditions, compiled from various crystallographic studies.

| Parameter | Value | Reference(s) |

| Crystal System | Trigonal | [1][3] |

| Space Group | R-3c | [2][3] |

| Space Group Number | 167 | [2][3] |

| Lattice Parameters | ||

| a (Å) | 4.69 - 4.70 | [2] |

| c (Å) | 15.37 - 15.46 | [2] |

| Unit Cell Volume (ų) | ~286.36 | [2] |

| Formula Units (Z) | 6 | |

| Atomic Coordinates | [2] | |

| Fe (Wyckoff: 6b) | (1/3, 2/3, 1/6) | [2] |

| C (Wyckoff: 6a) | (2/3, 1/3, 0.083333) | [2] |

| O (Wyckoff: 18e) | (0.941184, 0.607851, 0.083333) | [2] |

| Bond Distances | ||

| Fe-O (Å) | ~2.13 | [2] |

| C-O (Å) | ~1.29 | [2] |

| Density (calculated) | ~4.03 g/cm³ | [2] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of siderite is primarily achieved through X-ray diffraction (XRD) techniques, including both single-crystal XRD and powder XRD.

Single-Crystal X-ray Diffraction

Single-crystal XRD provides the most accurate and detailed information about the crystal structure.

4.1.1. Sample Preparation and Mounting

-

Crystal Selection: A high-quality, single crystal of siderite, typically between 30 and 300 microns in size, free of visible defects, cracks, or inclusions, is selected under a polarizing microscope.[4] Good crystals should exhibit uniform extinction every 90° of rotation.[5]

-

Mounting: The selected crystal is carefully mounted on a goniometer head using a suitable adhesive (e.g., epoxy) on the tip of a thin glass fiber or a cryoloop.[6] The mounting medium should not interfere with the X-ray diffraction.

4.1.2. Data Collection

-

Instrumentation: A four-circle goniometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and an area detector (e.g., CCD or CMOS) is used.[4] For high-pressure studies, a diamond anvil cell (DAC) is employed to subject the crystal to high pressures, and synchrotron radiation is often used to obtain a high-flux X-ray beam.[7]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the orientation matrix of the crystal.[8]

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω and φ scans).[8] The exposure time per frame and the total number of frames are optimized to ensure good signal-to-noise ratio and data completeness.

4.1.3. Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves refining atomic coordinates, anisotropic displacement parameters, and site occupancy factors to minimize the difference between the observed and calculated structure factors.[8]

Powder X-ray Diffraction and Rietveld Refinement

Powder XRD is a powerful technique for obtaining crystallographic information from a polycrystalline sample.

4.2.1. Sample Preparation

-

Grinding: A representative sample of siderite is ground to a fine, homogeneous powder (typically <10 µm particle size) using a mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.[9][10]

-

Mounting: The powder is packed into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.[9][10]

4.2.2. Data Collection

-

Instrumentation: A powder diffractometer in Bragg-Brentano geometry is commonly used, with a monochromatic X-ray source (e.g., Cu-Kα radiation).

-

Data Acquisition: The diffraction pattern is collected by scanning the detector over a range of 2θ angles, with a defined step size and counting time per step.

4.2.3. Rietveld Refinement

The Rietveld method is a full-pattern fitting technique used to refine the crystal structure and other sample parameters from powder diffraction data.[11]

-

Initial Model: An initial structural model for siderite (space group, lattice parameters, and approximate atomic positions) is required.[11]

-

Refinement Strategy: The refinement process is carried out using specialized software (e.g., TOPAS, FullProf, GSAS).[12][13] The following parameters are typically refined in a sequential manner:

-

Scale factor

-

Background parameters

-

Unit cell parameters

-

Peak profile parameters (e.g., Caglioti parameters for peak width and shape)

-

Atomic coordinates

-

Isotropic or anisotropic displacement parameters

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring goodness-of-fit indicators such as Rwp (weighted-profile R-factor) and χ² (chi-squared).[12]

Visualization of Crystallographic Analysis Workflow

The following diagram illustrates the general workflow for determining the crystal structure of siderite using X-ray diffraction.

References

- 1. researchgate.net [researchgate.net]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. mp-18969: FeCO3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. aps.anl.gov [aps.anl.gov]

- 6. topas.webspace.durham.ac.uk [topas.webspace.durham.ac.uk]

- 7. High Pressure Single Crystal Diffraction at PX^2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

Core Principles of Ferrous Carbonate Decomposition

An In-depth Technical Guide to the Thermal Decomposition of Ferrous Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferrous carbonate (FeCO₃), also known as siderite. The document details the decomposition pathways under various atmospheric conditions, presents quantitative data from multiple studies, and outlines the experimental protocols used for its analysis. This guide is intended to be a valuable resource for researchers and professionals working with iron compounds in fields such as materials science, geology, and pharmaceuticals.

The thermal decomposition of ferrous carbonate is a process in which the compound breaks down into simpler substances upon heating. The nature of the decomposition products is highly dependent on the surrounding atmosphere. In an inert atmosphere, the primary decomposition product is ferrous oxide (FeO) and carbon dioxide (CO₂). However, in the presence of an oxidizing agent like oxygen, the ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺), leading to the formation of magnetite (Fe₃O₄) or hematite (B75146) (α-Fe₂O₃).

The decomposition generally proceeds as an endothermic process, with the specific temperature range and reaction kinetics influenced by factors such as heating rate, particle size, and impurities.

Quantitative Data on Thermal Decomposition

The following tables summarize key quantitative data from various studies on the thermal decomposition of ferrous carbonate.

Table 1: Decomposition Temperatures of Ferrous Carbonate Under Various Atmospheres

| Atmosphere | Temperature Range (°C) | Key Observations | Reference |

| Oxygen (O₂) | 340 - 607 | Decomposition to magnetite, hematite, and maghemite. | [1] |

| Carbon Dioxide (CO₂) | 430 - 570 | Primarily forms magnetite; wüstite and olivine (B12688019) also observed at higher temperatures. | [1] |

| Air | 340 - 660 | Proceeds in one step to form iron oxide. | [2] |

| Nitrogen (N₂) | ~300 - 400 | Decomposition of iron carbonate complex. | [3] |

| Inert (general) | ~500 | FeCO₃ → FeO + CO₂ |

Table 2: Kinetic Parameters for the Thermal Decomposition of Ferrous Carbonate

| Kinetic Model | Activation Energy (Ea) | Frequency Factor (A) | Experimental Conditions | Reference |

| Diffusion Models | Not specified | Not specified | Isothermal, in air | [2] |

| Avrami-Erofeev (A2) | Not specified | Not specified | Non-isothermal, in air | [4] |

| Phase Boundary Controlled Reaction (R2) | Not specified | Not specified | Non-isothermal, in N₂-H₂ mixture | [4] |

| Second-Order Precipitation | 123 kJ/mol | Not specified | Temperature-ramped precipitation study |

Experimental Protocols

The primary techniques used to study the thermal decomposition of ferrous carbonate are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol provides a general methodology for analyzing the thermal decomposition of ferrous carbonate using a simultaneous TGA/DSC instrument.

Materials and Equipment:

-

Ferrous Carbonate (FeCO₃) sample

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Alumina or platinum crucibles

-

Analytical balance (precision ±0.01 mg)

-

High-purity nitrogen, oxygen, or other desired purge gas

Procedure:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's guidelines. Indium is a common standard for temperature and enthalpy calibration.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the ferrous carbonate sample into a clean, tared TGA crucible.

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, oxygen or air for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled, linear heating rate (e.g., 10 °C/min or 15 °C/min).[3]

-

-

Data Analysis:

-

Record the mass loss (TGA curve) and the heat flow (DSC curve) as a function of temperature.

-

From the TGA curve, determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss.

-

From the DSC curve, identify endothermic and exothermic events associated with the decomposition and any subsequent phase transitions.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Product Characterization

The solid products of the decomposition are typically analyzed using the following techniques:

-

X-ray Diffraction (XRD): To identify the crystalline phases of the resulting iron oxides (e.g., FeO, Fe₃O₄, α-Fe₂O₃).

-

Mössbauer Spectroscopy: To determine the oxidation state and local environment of the iron atoms, providing detailed information about the iron-bearing phases.[1]

-

Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the decomposition products.

Reaction Pathways and Mechanisms

The thermal decomposition of ferrous carbonate can follow different pathways depending on the atmospheric conditions.

Decomposition in an Inert Atmosphere (e.g., N₂, Ar)

In an inert atmosphere, the primary decomposition reaction is the endothermic conversion of ferrous carbonate to ferrous oxide (wüstite) and carbon dioxide.

Reaction: FeCO₃(s) → FeO(s) + CO₂(g)

Caption: Decomposition of FeCO₃ in an inert atmosphere.

Decomposition in an Oxidizing Atmosphere (e.g., Air, O₂)

In the presence of oxygen, the decomposition is a more complex process involving the oxidation of Fe²⁺. The initial decomposition may still form FeO, which is then rapidly oxidized to magnetite (Fe₃O₄) and subsequently to hematite (α-Fe₂O₃) at higher temperatures.

Possible Reactions: 3FeCO₃(s) + ½O₂(g) → Fe₃O₄(s) + 3CO₂(g) 2FeCO₃(s) + ½O₂(g) → Fe₂O₃(s) + 2CO₂(g)

The final product is often a mixture of these oxides, with hematite being the most stable form at high temperatures in an oxidizing environment.[1]

Caption: Decomposition of FeCO₃ in an oxidizing atmosphere.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of ferrous carbonate.

Caption: Experimental workflow for FeCO₃ thermal analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KIT - Institute of Mechanical Process Engineering and Mechanics - Research (GPS) - Publications - Influence of the atmosphere on the thermal decomposition kinetics of the CaCO3 content of the PFBC coal flying ash [mvm.kit.edu]

An In-Depth Technical Guide to the Solubility of Iron(II) Carbonate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of iron(II) carbonate (FeCO₃), a compound of significant interest in fields ranging from geochemistry and corrosion science to pharmacology. Understanding the dissolution and precipitation behavior of FeCO₃ is critical for predicting its fate in environmental systems, managing its impact on industrial processes, and harnessing its potential in therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for solubility determination, and illustrates the complex interplay of factors governing its solubility.

Introduction

Iron(II) carbonate, also known as ferrous carbonate, is a naturally occurring mineral (siderite) and a common corrosion product.[1][2] Its solubility in aqueous solutions is a complex phenomenon governed by a multitude of factors, including temperature, pH, the partial pressure of carbon dioxide, and the presence of other ions. FeCO₃ is sparingly soluble in pure water, with its dissolution behavior being a critical parameter in the study of CO₂ corrosion in steel pipelines and the geological sequestration of carbon dioxide.[2][3] In pharmaceutical sciences, understanding the solubility of iron compounds is fundamental for developing effective oral iron supplements for the treatment of anemia.

Physicochemical Properties

Iron(II) carbonate is a white to greenish-brown solid that is relatively unstable in the presence of air, where it can oxidize.[1] It adopts a crystalline structure and its low solubility in water is attributed to the formation of a stable crystal lattice.[1]

Quantitative Solubility Data

The solubility of iron(II) carbonate is fundamentally described by its solubility product constant (Ksp), which represents the equilibrium between the solid phase and its dissolved ions in a saturated solution.

Solubility Product (Ksp) as a Function of Temperature

The solubility of FeCO₃ is inversely proportional to temperature, meaning it becomes less soluble as the temperature increases.[4] This relationship is crucial for predicting FeCO₃ precipitation in industrial settings where temperature fluctuations are common. The solubility product (Ksp) can be expressed as a function of temperature (T in Kelvin) and ionic strength (I).[4]

Table 1: Solubility Product (Ksp) of FeCO₃ at Various Temperatures.

| Temperature (°C) | Temperature (K) | pKsp | Ksp | Reference |

|---|---|---|---|---|

| 25 | 298.15 | 10.20 | 6.31 x 10⁻¹¹ | [5] |

| 30 | 303.15 | 10.36 | 4.37 x 10⁻¹¹ | [5] |

| 40 | 313.15 | 10.67 | 2.14 x 10⁻¹¹ | [5] |

| 50 | 323.15 | 10.99 | 1.02 x 10⁻¹¹ | [5] |

| 60 | 333.15 | 11.30 | 5.01 x 10⁻¹² | [5] |

| 70 | 343.15 | 11.62 | 2.40 x 10⁻¹² | [5] |

| 80 | 353.15 | 11.93 | 1.17 x 10⁻¹² |[5] |

Effect of pH on FeCO₃ Solubility

The solubility of iron(II) carbonate is highly dependent on the pH of the aqueous solution. In acidic conditions, the carbonate ion (CO₃²⁻) reacts with hydrogen ions (H⁺) to form bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), thereby shifting the dissolution equilibrium towards the formation of more soluble ferrous ions (Fe²⁺).[1] Conversely, in neutral to basic conditions, the concentration of carbonate ions is higher, leading to the precipitation of FeCO₃.[1]

Table 2: Conceptual Representation of FeCO₃ Solubility as a Function of pH.

| pH Range | Dominant Carbonate Species | FeCO₃ Solubility | Predominant Process |

|---|---|---|---|

| < 6.35 | H₂CO₃ (Carbonic Acid) | High | Dissolution |

| 6.35 - 10.33 | HCO₃⁻ (Bicarbonate) | Moderate | Dissolution/Precipitation Equilibrium |

| > 10.33 | CO₃²⁻ (Carbonate) | Low | Precipitation |

Influence of Other Ions on FeCO₃ Solubility

The presence of other electrolytes in the solution can significantly impact the solubility of FeCO₃. Studies have shown that the dissolution rate of FeCO₃ decreases with increasing concentrations of salts like NaCl and KCl.[6][7] Interestingly, in some cases, the dissolution rate in KCl solutions was found to be up to 75% lower than in NaCl solutions.[6] FeCO₃ is notably more soluble in acidic solutions, such as those containing HCl, compared to salt solutions.[7]

Table 3: Qualitative Effect of Common Ions on FeCO₃ Solubility.

| Ion | Effect on Dissolution Rate | Reference |

|---|---|---|

| NaCl | Decreases with increasing concentration | [7] |

| KCl | Decreases with increasing concentration | [6] |

| HCl | Significantly increases solubility |[7] |

Experimental Protocols for Solubility Determination

Accurate determination of FeCO₃ solubility requires meticulous experimental procedures to control for variables such as oxygen exposure, temperature, and pH. The following protocol outlines a general methodology for such a determination.

Synthesis of Iron(II) Carbonate

Due to its instability and the presence of impurities in natural siderite, high-purity FeCO₃ is typically synthesized in the laboratory for solubility studies.[2] A common method involves the reaction of an iron(II) salt with a carbonate source under an inert atmosphere to prevent oxidation.[2][8]

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Deoxygenated deionized water

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare solutions of FeCl₂·4H₂O and NaHCO₃ in deoxygenated deionized water in an anaerobic chamber or glovebox.

-

Slowly add the NaHCO₃ solution to the FeCl₂ solution while stirring continuously under an inert gas stream.

-

Allow the resulting precipitate to age to ensure complete reaction and crystallization.

-

Filter the precipitate, wash it with deoxygenated deionized water to remove any soluble impurities, and dry it under vacuum.

-

Characterize the synthesized FeCO₃ using techniques such as X-ray powder diffraction (XRD) to confirm its phase purity and structure.[8]

Solubility Measurement

The solubility of the synthesized FeCO₃ is then determined by allowing it to equilibrate in the aqueous solution of interest.

Equipment:

-

Thermostatically controlled reaction vessel

-

pH electrode and meter

-

Inert gas supply

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer

Procedure:

-

Add a known amount of synthesized FeCO₃ to a reaction vessel containing the deoxygenated aqueous solution (e.g., pure water, NaCl solution of a specific concentration).

-

Continuously purge the vessel with an inert gas to maintain an anoxic environment.

-

Maintain a constant temperature using a water bath or other thermostatic device.

-

Monitor the pH of the solution over time.

-

Periodically withdraw aliquots of the solution using a syringe and immediately filter them to separate the solid FeCO₃.

-

Analyze the filtrate for the concentration of dissolved iron(II) ions. The equilibration is typically reached within 5-10 days.[6]

Analysis of Dissolved Iron(II) - The Ferrozine Method

The Ferrozine method is a sensitive and widely used spectrophotometric technique for the determination of iron(II) in aqueous solutions.

Principle: Ferrozine reacts with ferrous ions (Fe²⁺) to form a stable, magenta-colored complex. The intensity of the color, which is proportional to the iron concentration, is measured using a UV-Vis spectrophotometer at a wavelength of 562 nm.

Reagents:

-

Ferrozine solution

-

Buffer solution (to maintain a pH between 4 and 9)

-

Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) if total iron is to be measured (not necessary for Fe²⁺ specific measurement under anoxic conditions).

Procedure:

-

To a known volume of the filtered sample, add the Ferrozine reagent and the buffer solution.

-

Allow time for the color to fully develop.

-

Measure the absorbance of the solution at 562 nm using a spectrophotometer.

-

Determine the concentration of Fe²⁺ by comparing the absorbance to a calibration curve prepared using standard iron solutions.

Factors Influencing FeCO₃ Solubility

The solubility of iron(II) carbonate is a dynamic equilibrium influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Interplay of factors governing FeCO₃ solubility.

Conclusion

The aqueous solubility of iron(II) carbonate is a multifaceted process with significant implications for various scientific and industrial domains. This guide has provided a consolidated overview of the quantitative aspects of FeCO₃ solubility, detailed experimental methodologies for its determination, and a visual representation of the key influencing factors. For professionals in research and drug development, a thorough understanding of these principles is paramount for predicting the behavior of FeCO₃ in their respective systems and for designing innovative solutions that leverage its unique chemical properties.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of iron(II) carbonate at temperatures between 30 and 80 degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of FeCO3 in aqueous Na... preview & related info | Mendeley [mendeley.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Occurrence of Iron Carbonate Deposits

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iron (II) carbonate (FeCO₃), known mineralogically as siderite, is a significant component of the Earth's crust, occurring in a variety of geological settings. This technical guide provides an in-depth overview of the natural occurrence of iron carbonate deposits. It details their formation mechanisms, geochemical pathways, and global distribution. The guide summarizes the key physicochemical properties of siderite and outlines standard experimental protocols for its characterization, including X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX), and Mössbauer Spectroscopy. Furthermore, this document addresses the relevance of iron compounds to professionals in drug development by discussing the synthesis and application of iron-based nanoparticles, a field that intersects with mineral-derived materials.

Introduction

This compound, or siderite, is a widespread mineral and a notable ore of iron, valued for its high iron content (theoretically 48.2%) and general lack of sulfur and phosphorus contaminants.[1][2] Its name is derived from the Greek word "σίδηρος" (sideros), meaning iron.[2] Siderite deposits are found globally in diverse geological environments, primarily formed through sedimentary, diagenetic, and hydrothermal processes.[3] Understanding the natural occurrence and formation of these deposits is crucial for geological sciences, economic mineral exploration, and comprehending global iron and carbon cycles.

For professionals in drug development and materials science, while natural siderite deposits are not directly used in therapeutics, the study of iron compounds is highly relevant. Iron oxide and this compound nanoparticles, which can be synthesized from various precursors, are at the forefront of research in targeted drug delivery systems and as contrast agents in medical imaging.[4] This guide will provide the foundational knowledge of the natural source compound, siderite, before briefly touching upon its connection to this advanced biomedical field.

Physicochemical Properties of Siderite

Siderite is a member of the calcite group of minerals, crystallizing in the trigonal system.[3] Its properties can vary based on the purity and the extent of elemental substitution. Iron is commonly substituted by magnesium (Mg), manganese (Mn), and to a lesser extent, calcium (Ca), forming solid solution series with magnesite (MgCO₃) and rhodochrosite (MnCO₃).[1][2]

Data Presentation: Properties of Siderite

The quantitative properties of siderite are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Siderite

| Property | Value/Description | Citation(s) |

| Crystal System | Trigonal | [1] |

| Crystal Habit | Rhombohedral, often with curved faces; also massive, botryoidal, granular. | [1][3] |

| Cleavage | Perfect on {1011} (rhombohedral) | [5] |

| Fracture | Uneven to conchoidal | [5] |

| Mohs Hardness | 3.75 - 4.25 | [1] |

| Specific Gravity | 3.96 | [1] |

| Luster | Vitreous to pearly or silky | [1][2] |

| Color | Yellowish-brown, grey, brown, green; can be black with Mn inclusion. | [1][2] |

| Streak | White | [1] |

| Transparency | Translucent to opaque | [3] |

Table 2: Chemical and Optical Properties of Siderite

| Property | Value/Description | Citation(s) |

| Chemical Formula | FeCO₃ | [1] |

| Theoretical Composition | 62.01% FeO, 37.99% CO₂ (48.2% Fe) | [6] |

| Optical Class | Uniaxial (-) | [1] |

| Refractive Indices | nω = 1.875, nε = 1.633 | [1] |

| Birefringence | δ = 0.242 (Strong) | [1] |

| Solubility | Slowly soluble in cold HCl; effervesces in hot HCl. | [7] |

Table 3: Example Chemical Composition of Natural Siderite Ores (wt. %)

| Component | Theoretical FeCO₃ | Siderite (Camborne, England) | Sedimentary (Freshwater) | Sedimentary (Marine) |

| FeO | 62.01 | 61.08 | >90 mol% FeCO₃ (typical) | Extensive Mg/Ca substitution |

| MnO | - | 1.12 | Higher Mn content | Lower Mn content |

| MgO | - | 0.13 | Low Mg content | High Mg substitution (up to 41 mol%) |

| CaO | - | 0.10 | Low Ca content | High Ca substitution (up to 15 mol%) |

| CO₂ | 37.99 | 38.19 | - | - |

| Citation(s) | [6] | [5] | [8] | [8] |

Geological Occurrence and Formation

This compound deposits are formed in environments where ferrous iron (Fe²⁺) and carbonate ions (CO₃²⁻) are sufficiently concentrated to precipitate. This typically requires anoxic (oxygen-deficient) conditions, as the presence of oxygen would lead to the oxidation of Fe²⁺ to Fe³⁺ and the precipitation of iron oxides or hydroxides. The primary formation environments are sedimentary/diagenetic and hydrothermal.

Sedimentary and Diagenetic Formation

In sedimentary settings, siderite is a common authigenic mineral, meaning it forms in situ after deposition. It is a characteristic component of Precambrian banded iron formations (BIFs), clay-ironstones, and as concretions in shales and sandstones.[2]

There are two primary geochemical pathways for its formation in these environments:

-

Direct Precipitation: Siderite can precipitate directly from an anoxic, iron-rich (ferruginous) water column where dissolved inorganic carbon is abundant. This is considered a potential mechanism in ancient Precambrian oceans.

-

Diagenetic Formation: More commonly, siderite forms as a diagenetic product during the burial of sediments. This process involves the microbial reduction of primary iron (oxyhydr)oxides (like ferrihydrite) coupled with the oxidation of organic matter. This reaction releases Fe²⁺ into the pore waters, where it combines with bicarbonate (HCO₃⁻), a byproduct of organic matter decay, to form siderite.[8]

The elemental composition of diagenetic siderite can be an indicator of the depositional environment. Siderite formed in freshwater environments tends to be relatively pure, whereas siderite from marine environments shows significant substitution of magnesium and calcium.[8]

Hydrothermal Formation

Siderite is also a common gangue (waste rock) mineral in hydrothermal veins, often associated with sulfide (B99878) ores of lead, zinc, and copper.[3] In this setting, hot, metal-rich fluids circulate through fractures in rocks. As these fluids cool or react with the surrounding host rock (especially carbonate rocks like limestone or dolomite), the solubility of the dissolved minerals decreases, leading to precipitation.

The formation process involves:

-

Leaching: A heat source, often a magmatic intrusion, drives the circulation of water, which leaches iron and other elements from surrounding rocks.

-

Transport: The hot, mineral-rich fluid (hydrothermal solution) transports the dissolved components upwards through faults and fractures.

-

Precipitation: As the fluid ascends, it cools and/or experiences a change in pH upon interacting with host rocks (e.g., carbonate rocks), causing siderite and associated minerals to precipitate and fill the veins.

Experimental Protocols for Characterization

The identification and characterization of this compound and associated minerals rely on several key analytical techniques. The following sections provide detailed methodologies for the most common experimental protocols.

X-ray Diffraction (XRD) Analysis

Objective: To identify crystalline mineral phases and determine crystal structure.

Methodology:

-

Sample Preparation:

-

A representative sample of the deposit is crushed and ground into a fine, homogeneous powder, typically to a particle size of less than 10 µm. This is crucial to ensure random crystal orientation.

-

The powder is carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim to prevent errors in peak positions.

-

-

Instrument Setup:

-

The analysis is performed using a powder X-ray diffractometer. A common setup utilizes a copper (Cu) X-ray source, which produces Kα radiation with a wavelength (λ) of 1.5418 Å.

-

The instrument is calibrated using a standard reference material (e.g., silicon powder).

-

-

Data Collection:

-

The sample is irradiated with the X-ray beam at varying angles of incidence (θ).

-

The detector moves in a coupled motion to measure the intensity of the diffracted X-rays at an angle of 2θ.

-

A typical scan for mineral identification is run over a 2θ range of 2° to 70° with a step size of 0.02°.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed using specialized software.

-

The positions (2θ) and relative intensities of the diffraction peaks are compared to a reference database, such as the International Centre for Diffraction Data (ICDD), to identify the mineral phases present. For siderite, the most intense peak occurs at a d-spacing of approximately 2.79 Å.[5]

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Objective: To observe micromorphology, textures, and determine the elemental composition of mineral phases.

Methodology:

-

Sample Preparation:

-

For morphological analysis of bulk samples, small fragments can be mounted on an aluminum stub using carbon adhesive tape.

-

For detailed textural and compositional analysis, a rock chip is embedded in epoxy resin to create a block.

-

The block is cut and then ground and polished using progressively finer abrasive materials (e.g., silicon carbide paper, diamond paste) to achieve a flat, highly polished surface.

-

The sample must be conductive. Non-conductive geological samples are coated with a thin layer of carbon or gold to prevent electrical charging under the electron beam.

-

-

Instrument Setup:

-

The prepared sample is placed into the vacuum chamber of the SEM.

-

The instrument is configured with an appropriate accelerating voltage (e.g., 15-20 kV) and beam current for the desired analysis (imaging vs. EDS).

-

-

Data Collection (Imaging):

-

A focused beam of electrons is scanned across the sample surface.

-

Secondary electron (SE) detectors are used to generate images that reveal surface topography.

-

Backscattered electron (BSE) detectors produce images where the brightness is proportional to the average atomic number of the material, which is excellent for distinguishing different mineral phases.

-

-

Data Collection (EDS):

-

The electron beam excites atoms in the sample, causing them to emit characteristic X-rays.

-

An EDS detector measures the energy of these X-rays.

-

The data can be collected from a single point (spot analysis), along a line, or over a specified area to create elemental maps, showing the spatial distribution of elements.

-

-

Data Analysis:

-

The EDS software generates a spectrum showing X-ray energy vs. counts. Peaks in the spectrum correspond to specific elements.

-

The software can perform qualitative analysis (identifying elements present) and quantitative analysis (determining the concentration of each element).

-

Mössbauer Spectroscopy

Objective: To determine the valence state (Fe²⁺ vs. Fe³⁺) and coordination environment of iron atoms in the mineral structure. This technique is particularly powerful for distinguishing iron-bearing minerals.

Methodology:

-

Sample Preparation:

-

A small amount (typically 5-300 mg) of the sample is finely powdered to ensure a uniform thickness for gamma-ray transmission.

-

The powder is contained in a sample holder that is transparent to gamma rays.

-

-

Instrument Setup:

-

A Mössbauer spectrometer consists of a gamma-ray source (typically ⁵⁷Co), a drive to move the source at varying velocities, a collimator, the sample, and a detector.

-

The spectrometer is operated in transmission mode, where the sample is placed between the source and the detector.

-

The instrument is calibrated using a standard material, such as a thin metallic iron (α-Fe) foil.

-

-

Data Collection:

-

The radioactive source (⁵⁷Co) decays to an excited state of ⁵⁷Fe, which then emits a 14.4 keV gamma-ray.

-

The velocity of the source is modulated (ramped) linearly, which slightly alters the energy of the gamma-rays via the Doppler effect.

-

The detector counts the number of gamma-rays that are transmitted through the sample as a function of the source velocity. When the gamma-ray energy matches a nuclear transition energy in the ⁵⁷Fe atoms within the sample, resonant absorption occurs, resulting in a dip in the transmission count.

-

-

Data Analysis:

-

The resulting Mössbauer spectrum is a plot of gamma-ray transmission vs. source velocity (mm/s).

-

The spectrum is fitted with one or more sets of peaks (typically doublets or sextets for iron minerals) using specialized software.

-

Key parameters derived from the fit, such as the isomer shift (IS) and quadrupole splitting (QS), provide information about the electron density at the nucleus and the symmetry of the local environment, respectively. These parameters are characteristic of the valence state (Fe²⁺ in siderite) and the specific mineral phase.

-

Relevance to Drug Development Professionals

The primary interest for drug development professionals in the context of this compound does not lie in the direct use of the natural mineral, but in the broader field of iron-based nanoparticles . Iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are extensively studied for biomedical applications. While siderite (FeCO₃) is an this compound, not an oxide, it represents a natural source of iron that can be chemically converted into these more functional oxide forms.

Key Applications of Iron Oxide Nanoparticles (IONPs):

-

Targeted Drug Delivery: IONPs can be coated with biocompatible polymers and functionalized with targeting ligands (e.g., antibodies) to deliver therapeutic agents (e.g., chemotherapy drugs) specifically to diseased cells, such as tumors. Their magnetic properties allow for external magnetic fields to guide them to the target site, enhancing efficacy and reducing systemic side effects.[4]

-

Medical Imaging: Superparamagnetic iron oxide nanoparticles (SPIONs) are used as contrast agents in Magnetic Resonance Imaging (MRI). They enhance the contrast between healthy and diseased tissues, improving diagnostic accuracy.

-

Hyperthermia Treatment: When subjected to an alternating magnetic field, magnetic nanoparticles generate heat. This property can be exploited to selectively destroy cancer cells by inducing localized hyperthermia.

The synthesis of these nanoparticles is a chemical process, but the foundational knowledge of the properties and chemistry of iron minerals like siderite provides a comprehensive understanding of the source materials and their potential for transformation into high-value biomedical products.

Conclusion

This compound deposits, primarily composed of the mineral siderite, are formed through complex sedimentary, diagenetic, and hydrothermal processes dictated by the local geochemical environment. They are globally distributed and represent a significant component of the Earth's iron cycle. The characterization of these deposits is accomplished through a suite of standard analytical techniques, including XRD, SEM-EDX, and Mössbauer spectroscopy, which together provide a complete picture of their mineralogical and chemical composition. While not directly used in medicine, the knowledge of this compound contributes to the broader understanding of iron chemistry, which is fundamental to the rapidly advancing field of iron-based nanoparticles for drug delivery and diagnostics. This guide serves as a foundational resource for researchers across the geological and biomedical sciences.

References

- 1. britannica.com [britannica.com]

- 2. Siderite - Wikipedia [en.wikipedia.org]

- 3. Siderite Mineral: Composition, Crystal Structure, and Geological Occurrence Explained [mineralexpert.org]

- 4. Hydrothermal Synthesis of Siderite and Application as Catalyst in the Electro-Fenton Oxidation of p-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. Siderite Mineral Data [webmineral.com]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

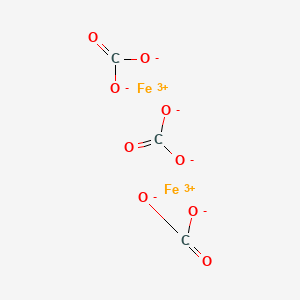

The Elusive Synthesis and Fleeting Stability of Iron(III) Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) carbonate (Fe₂[CO₃]₃), a compound of significant theoretical interest, has long been considered too unstable to be isolated under ambient conditions. This technical guide provides a comprehensive overview of the challenges associated with its synthesis and its inherent instability in aqueous environments. Furthermore, it details the groundbreaking high-pressure and high-temperature synthesis method that has enabled the first successful creation and characterization of this elusive material. This document serves as a critical resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the synthesis of novel iron compounds and the behavior of materials under extreme conditions.

The Challenge of Iron(III) Carbonate Synthesis at Ambient Conditions

Attempts to synthesize iron(III) carbonate through conventional aqueous precipitation methods are invariably met with failure. The primary obstacle is the high charge density of the ferric ion (Fe³⁺), which makes the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺, highly acidic.[1] In the presence of a weak base like the carbonate ion (CO₃²⁻), a rapid hydrolysis reaction occurs. The carbonate ion is strong enough to deprotonate the coordinated water molecules, leading to the formation of iron(III) hydroxide (B78521) (Fe(OH)₃) or hydrated iron(III) oxide (Fe₂O₃·nH₂O) and carbonic acid (H₂CO₃), which subsequently decomposes to carbon dioxide and water.[1][2] This thermodynamically favored decomposition pathway effectively prevents the formation of a stable iron(III) carbonate salt in aqueous solutions.[1]

The inherent instability extends to the solid state, as most iron(III) compounds are hygroscopic and will readily react with atmospheric moisture to undergo hydrolysis.[2]

Hydrolysis and Decomposition Pathway in Aqueous Solution

The reaction between aqueous solutions of an iron(III) salt (e.g., FeCl₃) and a carbonate salt (e.g., Na₂CO₃) proceeds as follows:

-

Hydration of the Ferric Ion: In water, the iron(III) ion exists as the hexaaquairon(III) complex: Fe³⁺ + 6H₂O → [Fe(H₂O)₆]³⁺

-

Hydrolysis by Carbonate: The carbonate ion acts as a base, abstracting protons from the coordinated water molecules: 2[Fe(H₂O)₆]³⁺ (aq) + 3CO₃²⁻ (aq) → 2Fe(OH)₃ (s) + 3H₂CO₃ (aq) + 6H₂O (l)

-

Decomposition of Carbonic Acid: Carbonic acid is unstable and decomposes: 3H₂CO₃ (aq) → 3CO₂ (g) + 3H₂O (l)

The overall reaction is: 2Fe³⁺ (aq) + 3CO₃²⁻ (aq) + 3H₂O (l) → 2Fe(OH)₃ (s) + 3CO₂ (g)

This rapid and complete hydrolysis is the fundamental reason for the non-existence of iron(III) carbonate under ambient aqueous conditions.

High-Pressure Synthesis of Iron(III) Carbonate

Recent advancements in high-pressure synthesis techniques have enabled the formation of iron(III) carbonate for the first time. The synthesis was achieved by reacting iron(III) oxide (Fe₂O₃) with carbon dioxide (CO₂) at extremely high pressures and temperatures.[3] This method circumvents the aqueous hydrolysis pathway by utilizing a solid-state reaction in a highly compressed, non-aqueous environment.

Experimental Protocol: Laser-Heated Diamond Anvil Cell

The synthesis of iron(III) carbonate was performed in a laser-heated diamond anvil cell (DAC), a device capable of generating extreme pressures between two small diamond anvils.

Materials and Equipment:

-

Starting Materials: High-purity iron(III) oxide (Fe₂O₃) powder.

-

Pressure Medium: Carbon dioxide (CO₂), which also serves as a reactant.

-

Diamond Anvil Cell (DAC): A device for generating high pressures.

-

Gasket: A metal foil (e.g., rhenium) with a small hole drilled in the center to serve as the sample chamber.

-

Pressure Calibrant: A small ruby sphere for pressure measurement via fluorescence spectroscopy.

-

Laser Heating System: A high-power laser (e.g., Nd:YAG or CO₂) for heating the sample within the DAC.

-

In-situ Characterization: Synchrotron X-ray diffraction (XRD) and Raman spectroscopy for real-time analysis of the sample.

Procedure:

-

Sample Loading: A small amount of Fe₂O₃ powder and a ruby sphere are loaded into the sample chamber of the gasket.

-

Gas Loading: The DAC is placed in a gas-loading system, and the sample chamber is filled with CO₂ at high pressure.

-

Pressurization: The DAC is compressed to the target pressure, approximately 33(3) GPa. The pressure is measured by monitoring the fluorescence of the ruby sphere.

-

Laser Heating: The sample is heated to approximately 2600(300) K using a focused laser beam. The high temperature provides the activation energy for the reaction between Fe₂O₃ and CO₂.

-

Reaction: Under these conditions of extreme pressure and temperature, the following reaction occurs: Fe₂O₃ + 3CO₂ → Fe₂[CO₃]₃

-

In-situ Analysis: The formation of iron(III) carbonate is monitored in real-time using synchrotron XRD and Raman spectroscopy. These techniques allow for the determination of the crystal structure and vibrational modes of the newly synthesized compound.

-

Quenching and Decompression: The laser is turned off, rapidly quenching the sample to ambient temperature. The pressure is then slowly released.

Stability and Properties of High-Pressure Synthesized Iron(III) Carbonate

The iron(III) carbonate synthesized under high pressure is stable at those extreme conditions. Upon decompression, its stability at atmospheric pressure is limited, and it is expected to decompose back to iron(III) oxide and carbon dioxide.

Quantitative Data

The following table summarizes the key quantitative data from the high-pressure synthesis and characterization of iron(III) carbonate.

| Parameter | Value | Reference |

| Synthesis Pressure | ~33(3) GPa | [3] |

| Synthesis Temperature | ~2600(300) K | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [3] |

| Bulk Modulus (K₀) | 138(34) GPa (when K' is fixed to 4) | [3] |

Conclusion

While iron(III) carbonate remains inaccessible through traditional synthesis routes at ambient conditions due to its extreme susceptibility to hydrolysis, the use of high-pressure and high-temperature techniques has opened a new avenue for its creation and study. The successful synthesis of Fe₂[CO₃]₃ in a laser-heated diamond anvil cell represents a significant achievement in high-pressure chemistry and materials science. This breakthrough provides a platform for further investigation into the properties of this novel material and may offer insights into the behavior of iron and carbon under the extreme conditions found deep within the Earth. For drug development professionals, while direct applications are not immediately apparent due to its instability, the understanding of iron coordination and reactivity under constrained environments could inform the design of novel iron-based therapeutic or diagnostic agents.

References

An In-depth Technical Guide on the Amorphous Iron Carbonate Precursor Phase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous iron(II) carbonate (AFC) is a metastable, short-range ordered precursor phase to the formation of crystalline iron carbonates, such as siderite (FeCO₃) and chukanovite (Fe₂(OH)₂CO₃).[1][2] Its transient nature and role in non-classical nucleation pathways make it a subject of significant interest in diverse fields, including geochemistry, materials science, and corrosion studies.[3][4] While direct applications in drug development are not prominently documented, the principles of its formation and transformation provide valuable insights into biomineralization and the synthesis of iron-based nanomaterials, which have biomedical relevance. This guide provides a comprehensive overview of the synthesis, characterization, and transformation of amorphous iron carbonate, with a focus on experimental protocols and quantitative data.

Synthesis of Amorphous this compound

The synthesis of amorphous this compound is typically achieved through the rapid precipitation of Fe(II) and carbonate ions in an anoxic aqueous solution.[3] The key to isolating the amorphous phase is to control the reaction kinetics to favor nucleation over crystal growth.

Experimental Protocol: Aqueous Precipitation

This protocol describes a common laboratory-scale method for synthesizing amorphous this compound.

Materials:

-

Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Deoxygenated Milli-Q water

-

Nitrogen or argon gas (for creating an anoxic environment)

-

Glovebox or Schlenk line

Procedure:

-

Preparation of Anoxic Solutions:

-

Prepare separate aqueous solutions of FeCl₂·4H₂O and NaHCO₃/Na₂CO₃ using deoxygenated Milli-Q water. A typical concentration is 0.1 M for each reactant.[3]

-

The solutions should be purged with nitrogen or argon gas for at least one hour to remove dissolved oxygen. All subsequent steps should be performed in a glovebox or using a Schlenk line to maintain an anoxic environment.[5]

-

-

Precipitation:

-

Rapidly mix the FeCl₂ solution with the NaHCO₃/Na₂CO₃ solution. The rapid mixing promotes the formation of a highly supersaturated solution, which is crucial for the nucleation of the amorphous phase.[3]

-

A pale, flocculent precipitate of amorphous this compound will form immediately.

-

-

Washing and Isolation:

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate multiple times with deoxygenated Milli-Q water to remove residual ions.

-

For characterization, the wet paste can be used directly, or it can be dried under a stream of nitrogen or in a vacuum desiccator. It is important to note that drying can influence the stability and transformation of the amorphous phase.

-

Characterization Techniques

A variety of analytical techniques are employed to confirm the amorphous nature of the synthesized material and to study its properties.

-

X-ray Diffraction (XRD): The primary technique to distinguish between amorphous and crystalline materials. Amorphous this compound exhibits broad, diffuse scattering peaks, in contrast to the sharp Bragg peaks of crystalline siderite.[2]

-

Transmission Electron Microscopy (TEM): Provides information on the morphology and size of the amorphous particles. AFC typically forms as spherical nanoparticles.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present. The carbonate ion in an amorphous environment shows characteristic absorption bands.

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition profile of the material.

-

Mössbauer Spectroscopy: A sensitive technique for probing the local coordination environment and oxidation state of the iron atoms. The Mössbauer spectrum of amorphous this compound differs significantly from that of crystalline iron carbonates.[2][6]

-

Pair Distribution Function (PDF) Analysis: Derived from total X-ray scattering data, PDF analysis provides information about the short-range atomic order in amorphous materials.[2][6]

Physicochemical Properties

The properties of amorphous this compound can vary depending on the synthesis conditions. The following table summarizes some of the reported quantitative data.

| Property | Value / Range | Characterization Method | Reference |

| Coherent Scattering Domain Size | Slightly larger than amorphous calcium carbonate | PDF Analysis | [2] |

| Enthalpy of Crystallization (ΔHcrys) | Similar to amorphous magnesium carbonate | Calorimetry | [1] |

| Composition | Fe(CO₃)₀.₇(OH)₀.₆ to Fe(CO₃)₀.₅OH | Various | [4] |

| Particle Morphology | Spherical | SEM/TEM | [1] |

Transformation of Amorphous this compound

Amorphous this compound is a metastable phase that transforms into more stable crystalline forms over time.[2] The transformation pathway and rate are influenced by factors such as pH, temperature, and the presence of impurities.[6]

Transformation Pathways

The transformation of amorphous this compound can proceed through different pathways, often involving intermediate phases.[1] The most common transformation products are siderite (FeCO₃) and chukanovite (Fe₂(OH)₂CO₃).[2] At higher saturation states, the precipitation of siderite is preceded by the formation of amorphous this compound.[4]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of amorphous this compound.

Transformation Pathway of Amorphous this compound

Caption: Transformation of amorphous this compound to crystalline phases.

Conclusion

The study of amorphous this compound as a precursor phase is fundamental to understanding the formation of crystalline iron minerals. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to synthesize and investigate this transient material. While its direct application in drug development is not yet established, the insights gained from its study contribute to the broader understanding of biomineralization and nanoparticle synthesis, which are relevant to the biomedical field. Further research into the controlled synthesis and stabilization of amorphous this compound could open up new avenues for its application in various scientific and technological domains.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation and transformation of a short range ordered this compound precursor (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. FeCO3 Synthesis Pathways: The Influence of Temperature, Duration, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation and transformation of a short range ordered this compound precursor [escholarship.org]

geochemical processes involving iron carbonate

An In-depth Technical Guide on Geochemical Processes Involving Iron Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron (II) carbonate (FeCO₃), known mineralogically as siderite, is a significant component in a variety of geochemical systems. Its precipitation and dissolution are critical processes influencing the geochemistry of sedimentary environments, the corrosion of steel infrastructure, and the geological sequestration of carbon dioxide. An understanding of the fundamental is therefore crucial for researchers in geology, environmental science, and materials science, as well as for professionals in industries such as oil and gas, and carbon capture and storage. This guide provides a comprehensive overview of the formation, dissolution, and transformation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying reaction pathways.

Thermodynamic and Kinetic Data

The formation and dissolution of this compound are governed by its thermodynamic stability and the kinetics of these processes. A compilation of key quantitative data is presented below to facilitate comparative analysis.

Thermodynamic Data for Siderite (FeCO₃)

The thermodynamic properties of siderite are crucial for predicting its stability under various geochemical conditions.

| Property | Value | Conditions | Reference |

| Enthalpy of Formation (ΔH⁰f) | -752.0 ± 1.2 kJ/mol | 298.15 K (25 °C) | [Preis and Gamsjäger (2001) via[1]] |

| -760.6 ± 0.9 kJ/mol (from oxides) | 298.15 K (25 °C) | [2] | |

| -750.6 ± 1.1 kJ/mol | 298.15 K (25 °C) | [3] | |

| Standard Molar Entropy (S⁰) | 95.5 J/(mol·K) | 298.15 K (25 °C) | [Robie et al. (1984) via[1]] |

| 105.0 J/(mol·K) | 298.15 K (25 °C) | [Robie et al. (1978) via[1]] | |

| Gibbs Free Energy of Formation (ΔG⁰f) | -1171.5 ± 3.0 kJ/mol (for Chukanovite) | 25 °C | [4] |

Note: Discrepancies in thermodynamic data can arise from different experimental methods and sample purities.

Solubility Product (Ksp) of this compound

The solubility of siderite is a key parameter in predicting its precipitation and dissolution.

| Temperature (°C) | pKsp | Ksp (mol²/L²) | Reference |

| 25 | - | 3.13 x 10⁻¹¹ | [5] |

| 30 | 11.18 | 6.61 x 10⁻¹² | [Calculated from[6]] |

| 40 | 11.49 | 3.24 x 10⁻¹² | [Calculated from[6]] |

| 50 | 11.81 | 1.55 x 10⁻¹² | [Calculated from[6]] |

| 60 | 12.12 | 7.59 x 10⁻¹³ | [Calculated from[6]] |

| 70 | 12.43 | 3.72 x 10⁻¹³ | [Calculated from[6]] |

| 80 | 12.74 | 1.82 x 10⁻¹³ | [Calculated from[6]] |

A unified expression for the solubility product (Ksp in mol²/L²) that accounts for both temperature (Tk in Kelvin) and ionic strength (I) is given by: log(Ksp) = -59.3498 - 0.041377Tk - 2.1963/Tk + 24.5724log(Tk) + 2.518I⁰.⁵ - 0.657I[7]

Kinetics of this compound Precipitation and Dissolution

The rates of precipitation and dissolution are critical for understanding the real-world behavior of this compound.

| Process | Rate Constant (k) / Activation Energy (Ea) | Conditions | Reference |

| Precipitation | Ea = 123 kJ/mol (Second-order model) | Temperature-ramped approach | [8] |

| Ea = 108.3 kJ/mol | Surface reaction rate limited | [9] | |

| Ea = 53.8-123 kJ/mol | Temperature-ramped approach, various models | [10] | |

| Dissolution | k = 4.5 x 10⁻⁹ mol cm⁻² s⁻¹ | 50 °C, 300 bar, acidic conditions | [11] |

| k = 4 x 10⁻⁸ mol cm⁻² s⁻¹ | 75 °C, 300 bar, acidic conditions | [11] | |

| k = 1.7 x 10⁻⁷ mol cm⁻² s⁻¹ | 100 °C, 300 bar, acidic conditions | [11] | |

| Ea = 73 kJ/mol | 50-100 °C, 300 bar, acidic conditions | [11] | |

| pk(f) = pH - 0.0350*T(°C) + 0.695 | 30-80 °C, pH 4-7 | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound geochemistry.

Protocol 1: Synthesis of Siderite Microspheres

This protocol describes the synthesis of siderite microspheres using a hydrothermal method.[12][13]

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Ascorbic acid (Vitamin C)

-

Deionized water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Solution A Preparation: Dissolve a specific amount of FeSO₄·7H₂O and ascorbic acid in deionized water. The ascorbic acid acts as an antioxidant to prevent the oxidation of Fe²⁺.[12]

-

Solution B Preparation: Dissolve a stoichiometric amount of Na₂CO₃ in deionized water.

-

Mixing: Add Solution B to Solution A under vigorous stirring to form a precipitate.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a desired temperature (e.g., 130 °C) for a specific duration (e.g., 4 hours).[12]

-

Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.

-

Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C) for several hours.[13]

Protocol 2: Kinetic Study of Siderite Dissolution

This protocol outlines a method to study the dissolution kinetics of siderite in a controlled laboratory setting.[14]

Apparatus:

-